molecular formula C8H7NO2 B3376566 6-Vinylnicotinic acid CAS No. 1211579-10-0

6-Vinylnicotinic acid

Cat. No. B3376566
CAS RN: 1211579-10-0
M. Wt: 149.15 g/mol
InChI Key: HCAXAGYQQYQNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound affects its strength as an acid or base . The use of software like ChemDraw, HyperChem, and GuassView 5.0 can help establish the molecular structure model of compounds .

Scientific Research Applications

Synthesis and Chemical Applications

  • Chemical Synthesis : 6-Vinylnicotinic acid, a derivative of nicotinic acid, has been explored for its role in chemical synthesis. For instance, Wang Qi-chang (2010) discussed the chemical oxidation of poly(4-vinylpyridine) and related compounds to synthesize isonicotinic acid, highlighting the significance of such reactions in chemical synthesis (Wang Qi-chang, 2010).
  • Infrared Spectroscopy Studies : The study of hydroxynicotinic acids, including 6-hydroxynicotinic acid, through infrared multiple-photon dissociation spectroscopy offers insights into their gas-phase structures, as detailed by Michael J van Stipdonk et al. (2014) (Michael J van Stipdonk et al., 2014).
  • Electrocatalytic Synthesis : The potential for electrocatalytic synthesis of derivatives of this compound is discussed in a study by A. Gennaro et al. (2004), exploring the feasibility of electrosynthesis of 6-aminonicotinic acid (A. Gennaro et al., 2004).

Bioconjugation and Medical Research

  • Technetium Chelation : this compound analogues, such as 6-hydrazinonicotinic acid (HYNIC), are significant in the field of medical imaging. Levente Meszaros et al. (2011) highlighted the role of HYNIC as a bifunctional chelator for technetium, used in radiolabeling for diagnostic purposes (Levente Meszaros et al., 2011).

Materials Science and Photovoltaics

  • Photovoltaic Applications : this compound derivatives have been investigated for their potential applications in materials science, particularly in enhancing the efficiency of dye-sensitized solar cells. S. Ganesan et al. (2011) reported on the influence of 2,6 (N-pyrazolyl)isonicotinic acid on the photovoltaic properties of solar cells (S. Ganesan et al., 2011).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Vinylnicotinic acid are not fully understood due to limited research. As a derivative of nicotinic acid, it may share some biochemical properties with its parent compound. Nicotinic acid is known to serve as a dietary source of the co-factor forms of vitamin B3, nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes

Cellular Effects

It is reasonable to speculate that, like nicotinic acid, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of this compound is not well-studied. Given its structural similarity to nicotinic acid, it might exert its effects at the molecular level through similar mechanisms. Nicotinic acid is known to be involved in various biological reactions, including enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are currently unknown. As a derivative of nicotinic acid, it might be involved in similar metabolic pathways. Nicotinic acid is known to be involved in the synthesis of NAD+ and NADP+, which are crucial for various metabolic reactions .

properties

IUPAC Name

6-ethenylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-2-7-4-3-6(5-9-7)8(10)11/h2-5H,1H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAXAGYQQYQNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211579-10-0
Record name 6-ethenylpyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Vinylnicotinic acid
Reactant of Route 2
Reactant of Route 2
6-Vinylnicotinic acid
Reactant of Route 3
Reactant of Route 3
6-Vinylnicotinic acid
Reactant of Route 4
Reactant of Route 4
6-Vinylnicotinic acid
Reactant of Route 5
Reactant of Route 5
6-Vinylnicotinic acid
Reactant of Route 6
Reactant of Route 6
6-Vinylnicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.